molecular formula C16H15NO3 B3573899 methyl 3-(benzoylamino)-4-methylbenzoate

methyl 3-(benzoylamino)-4-methylbenzoate

Cat. No.: B3573899
M. Wt: 269.29 g/mol
InChI Key: JSWIXRIELDTWHR-UHFFFAOYSA-N
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Description

Methyl 3-(benzoylamino)-4-methylbenzoate is a benzoic acid derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position and a methyl group at the 4-position, esterified with a methyl group. This structure combines aromatic bulkiness from the benzoyl moiety with moderate lipophilicity due to the methyl substituents.

Its ester group (methyl) contributes to solubility in organic solvents, while the aromatic substituents may influence crystallinity and thermal stability.

Properties

IUPAC Name

methyl 3-benzamido-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-8-9-13(16(19)20-2)10-14(11)17-15(18)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWIXRIELDTWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

Key structural analogs differ in the nature of substituents at the 3- and 4-positions and the ester group. These variations significantly impact physical, chemical, and biological properties:

Table 1: Structural and Property Comparison
Compound Name R3 Substituent R4 Substituent Ester Group Molecular Weight Key Properties/Applications
Methyl 3-(benzoylamino)-4-methylbenzoate Benzoylamino Methyl Methyl ~285.3 High lipophilicity; pharmaceutical intermediate
3,4-Dichlorobenzyl 3-acetamido-4-methylbenzoate Acetamido Methyl 3,4-Dichlorobenzyl ~376.8 Enhanced electron-withdrawing effects; potential agrochemical use
Methyl 4-butyramido-3-methylbenzoate Butyramido Methyl Methyl ~265.3 Increased alkyl chain flexibility; lower melting point
Methyl 3-(cyanomethylamino)-4-methylbenzoate Cyanomethylamino Methyl Methyl ~234.3 Polar cyano group; H-bond acceptor; medicinal chemistry
Ethyl 3-amino-4-(p-tolylamino)benzoate Amino, p-tolylamino H Ethyl ~300.3 Dual amino groups; enhanced solubility in polar solvents

Key Research Findings

Electronic and Steric Effects: The benzoylamino group in the target compound provides greater steric hindrance and aromatic conjugation compared to acetamido () or butyramido () groups. This increases rigidity and may improve binding to hydrophobic pockets in biological targets .

Ester Group Influence :

  • Methyl esters (target compound, ) generally exhibit faster hydrolysis rates than ethyl or benzyl esters (e.g., 3,4-dichlorobenzyl in ), impacting metabolic stability .
  • Bulky esters (e.g., 3,4-dichlorobenzyl) reduce solubility but improve resistance to enzymatic degradation .

Synthetic Accessibility: Benzoylation using triphosgene () or benzamidomethylation () offers high yields for introducing the benzoylamino group, whereas cyanomethylation () may require specialized reagents .

Biological Relevance: Analogs with dual amino groups (e.g., ) show higher solubility and are explored as kinase inhibitors, whereas the target compound’s benzoylamino group may favor protease inhibition .

Contradictions and Limitations

  • Positional Isomerism: highlights that minor errors in substituent positioning (e.g., 3-hydroxy vs. 4-hydroxy) drastically alter properties, underscoring the need for precise synthesis .
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating extrapolation from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(benzoylamino)-4-methylbenzoate
Reactant of Route 2
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methyl 3-(benzoylamino)-4-methylbenzoate

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